![molecular formula C9H9FO B1303439 2'-Fluoro-4'-methylacetophenone CAS No. 29427-48-3](/img/structure/B1303439.png)
2'-Fluoro-4'-methylacetophenone
Overview
Description
2'-Fluoro-4'-methylacetophenone is a chemical compound that is part of the acetophenone family, characterized by a fluorine atom at the 2' position and a methyl group at the 4' position of the acetophenone structure. This compound is of interest due to its potential applications in various chemical syntheses and its unique physical and chemical properties influenced by the presence of the fluorine atom.
Synthesis Analysis
The synthesis of related fluorinated acetophenones has been explored in several studies. For instance, the synthesis of 4-fluoroacetophenone derivatives can be achieved through the cyclization of 2-hydroxyacetophenone hydrazones, followed by treatment with alcohols or F-TEDA-BF4 in acetonitrile and methanol . Another approach involves the acetylation, methylation, and Fries rearrangement of aminophenols, as demonstrated in the synthesis of 4-Choloro-2-hydroxyacetophenone . Additionally, electrophilic and nucleophilic fluorination methods have been employed to introduce fluorine atoms into the acetophenone side chain, yielding para-substituted α-fluoroacetophenones .
Molecular Structure Analysis
The molecular structure of fluorinated acetophenones has been studied using techniques such as Fourier transform microwave spectroscopy and quantum chemical calculations. These studies have revealed the effects of fluorination on the geometries and intermolecular non-covalent interactions of the molecules. For example, in the case of 4-fluoroacetophenone, the presence of fluorine influences the hydrogen bonding patterns in its monohydrate form .
Chemical Reactions Analysis
Fluorinated acetophenones participate in various chemical reactions, including Baeyer-Villiger oxidation, which can transform fluorophenylketones into fluorophenols . The lithium enolate of 4-fluoroacetophenone has been studied for its reactivity in aldol reactions, revealing insights into the solution chemistry and dynamics of enolate formation . Furthermore, the reactivity of fluorinated acetophenones can be modified through different synthetic routes, as shown by the preparation of 5-Fluoro-2-hydroxyacetophenone from p-aminophenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2'-Fluoro-4'-methylacetophenone are influenced by the fluorine and methyl substituents on the acetophenone core. Fluorination can affect the acidity of the α-hydrogen, the electronic properties of the carbonyl group, and the overall molecular polarity. These changes can have significant implications for the solubility, boiling point, and reactivity of the compound. The presence of the methyl group can also influence the steric environment and the compound's reactivity in electrophilic and nucleophilic reactions .
Scientific Research Applications
Enzymatic Baeyer–Villiger Oxidation
A study by Moonen, Rietjens, and van Berkel (2001) employed 19F nuclear magnetic resonance (NMR) to study the enzymatic Baeyer–Villiger oxidation of fluorinated acetophenones, including 2'-Fluoro-4'-methylacetophenone. The research demonstrated the conversion of these compounds in bacterial cells and purified enzyme systems, highlighting the utility of 19F NMR in tracking the conversion of fluorinated compounds in biological systems for the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).
Antimycobacterial Activity
Ali and Yar (2007) synthesized novel derivatives involving 2'-Fluoro-4'-methylacetophenone to evaluate their antimycobacterial activities. Their findings indicated significant antimycobacterial properties, suggesting potential applications in developing new therapeutics against mycobacterial infections (Ali & Yar, 2007).
Synthesis of Heterocyclic Compounds
Alkhathlan (2003) explored the cyclization of 2-hydroxyacetophenone hydrazones, leading to the synthesis of compounds including 4-fluoromethyl-4-methoxy-1,3-benzoxazinones. This research highlights the chemical versatility of fluorinated acetophenones in synthesizing novel heterocyclic compounds with potential applications in various fields of chemistry and material science (Alkhathlan, 2003).
Synthesis of Tin(II) Complexes
Singh (2010) reported on the synthesis and characterization of tin(II) complexes using fluorinated Schiff bases derived from amino acids and 2'-Fluoro-4'-methylacetophenone. These complexes exhibit potential for antibacterial applications, showcasing the role of fluorinated acetophenones in developing new metal-organic frameworks and complexes for various biomedical applications (Singh, 2010).
Insecticidal Activities
Liu et al. (2005) synthesized a series of compounds based on 2'-Fluoro-4'-methylacetophenone, demonstrating notable insecticidal activity against Homopteran and Lepidopteran pests. This indicates the potential of such fluorinated compounds in developing new, more effective insecticides (Liu et al., 2005).
Safety And Hazards
2’-Fluoro-4’-methylacetophenone is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation. It is recommended to wear protective gloves, protective clothing, and eye protection when handling this compound. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
1-(2-fluoro-4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBABHBXTLZNGAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380968 | |
Record name | 2'-Fluoro-4'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-4'-methylacetophenone | |
CAS RN |
29427-48-3 | |
Record name | 2'-Fluoro-4'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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